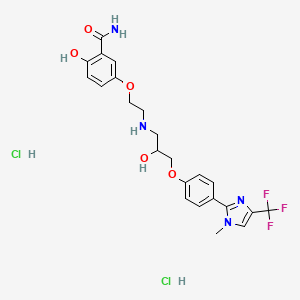
CGP 20712 ジヒドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
CGP 20712 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the selectivity and potency of β1-adrenoceptor antagonists.
Biology: The compound is used to investigate the role of β1-adrenoceptors in various biological processes, including cardiac function and metabolic regulation.
Medicine: CGP 20712 dihydrochloride is used in preclinical studies to explore its potential therapeutic applications in conditions such as hypertension and heart failure.
Industry: The compound is used in the development of new β1-adrenoceptor antagonists for pharmaceutical applications
作用機序
CGP 20712 二塩酸塩は、β1アドレナリン受容体に競合的に結合することによりその効果を発揮し、それによりアドレナリンとノルアドレナリンの陽性変時効果を遮断します。この遮断は、β1アドレナリン受容体の活性化を防ぎ、心拍数と収縮力の低下につながります。 CGP 20712 二塩酸塩の分子標的は、心臓機能の調節に関与するGタンパク質共役受容体であるβ1アドレナリン受容体です .
準備方法
合成経路と反応条件
CGP 20712 二塩酸塩の合成は、コア構造の調製から始まり、官能基の導入を経て、複数の段階を伴います。主な手順は以下のとおりです。
コア構造の形成: 最初の段階では、フェノキシ基とイミダゾリル基を含むコア構造の合成を行います。
官能基の導入:
最終的な組み立て: 最終的な段階では、中間体の化合物をカップリングして、最終生成物であるCGP 20712 二塩酸塩を形成します。
工業生産方法
CGP 20712 二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件の最適化が含まれます。 この化合物は、通常、再結晶やクロマトグラフィーなどの技術を用いて精製されます .
化学反応の分析
反応の種類
CGP 20712 二塩酸塩は、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特にヒドロキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルバモイル基で起こる可能性があります。
置換: 置換反応は、フェノキシ基とイミダゾリル基で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、通常、パラジウム炭素やヨウ化銅(I)などの触媒が必要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 たとえば、ヒドロキシ基の酸化は、ケトンの形成につながる可能性があり、カルバモイル基の還元は、アミンの生成につながる可能性があります .
科学研究への応用
CGP 20712 二塩酸塩は、以下のものを含む、広範な科学研究への応用を有しています。
化学: β1アドレナリン受容体拮抗薬の選択性と効力を研究するためのツールとして使用されます。
生物学: この化合物は、心臓機能や代謝調節など、さまざまな生物学的プロセスにおけるβ1アドレナリン受容体の役割を調べるために使用されます。
医学: CGP 20712 二塩酸塩は、高血圧や心不全などの疾患における潜在的な治療用途を探索するための前臨床研究で使用されています。
類似化合物との比較
類似化合物
メトプロロール: 同様の選択性を持つ別のβ1アドレナリン受容体拮抗薬ですが、薬物動態が異なります。
アテノロール: CGP 20712 二塩酸塩と比較して半減期が長いβ1アドレナリン受容体拮抗薬です。
ビスプロロール: β2アドレナリン受容体と比較して、β1アドレナリン受容体に対してより高い選択性を示すβ1アドレナリン受容体拮抗薬です。
独自性
CGP 20712 二塩酸塩は、β2アドレナリン受容体に対して10,000倍の選択性を示す、β1アドレナリン受容体に対する極めて高い選択性によって特徴付けられます。 この高い選択性により、β2アドレナリン受容体に対する有意なオフターゲット効果なしに、β1アドレナリン受容体拮抗の特異的な効果を研究するための貴重なツールとなります .
生物活性
Introduction
The compound 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide; dihydrochloride is a complex synthetic molecule with potential biological activities. Its structure includes various functional groups that may influence its pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C20H24F3N3O5·2HCl
- Molecular Weight : 493.5 g/mol
- IUPAC Name : 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target proteins.
1. Antimicrobial Activity
Research has indicated that compounds containing similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxy and imidazole groups have been shown to possess activity against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of the trifluoromethyl group may enhance this activity by increasing the compound's stability and interaction with microbial membranes.
2. Anti-inflammatory Effects
Studies on related compounds have demonstrated their ability to inhibit inflammatory pathways, particularly through the modulation of NF-kB signaling . This pathway is crucial in mediating inflammatory responses, and compounds that can inhibit its activation may have therapeutic potential in treating inflammatory diseases.
3. Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The imidazole moiety is often associated with antitumor activity due to its role in disrupting cellular signaling pathways critical for cancer cell survival.
Case Study: Inhibition of TLR4-Mediated Inflammation
In a study investigating the effects of chalcone derivatives on TLR4-mediated inflammation, compounds similar to the one demonstrated significant inhibition of LPS-induced activation of NF-kB in microglial cells. This suggests that derivatives with similar structural motifs could effectively modulate inflammatory responses .
Table: Summary of Biological Activities
特性
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFQCFKYNMIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














